molecular formula C16H24N3O4 B13826526 CID 2724307

CID 2724307

Cat. No.: B13826526
M. Wt: 322.38 g/mol
InChI Key: FEVXOUPPFKJOLP-UHFFFAOYSA-N
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Description

CID 2724307 is a brominated aromatic compound characterized by a benzothiophene backbone functionalized with a carboxylic acid group and a bromine substituent. For instance, gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1B) and vacuum distillation profiles (Figure 1C) in highlight its purity and volatility, suggesting moderate polarity and stability under thermal conditions . The molecular formula is likely C₉H₅BrO₂S (molecular weight ≈257.10 g/mol), consistent with brominated benzothiophene-carboxylic acid derivatives described in .

Properties

Molecular Formula

C16H24N3O4

Molecular Weight

322.38 g/mol

InChI

InChI=1S/C16H24N3O4/c1-15(2)10-11(16(3,4)19(15)23)14(22)17-8-5-9-18-12(20)6-7-13(18)21/h6-7,11H,5,8-10H2,1-4H3,(H,17,22)

InChI Key

FEVXOUPPFKJOLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1[O])(C)C)C(=O)NCCCN2C(=O)C=CC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 2724307 involves specific reaction conditions and reagents. The detailed synthetic route includes multiple steps, each requiring precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions: CID 2724307 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent choice, are carefully optimized to achieve the best results .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway chosen. These products are often intermediates or final compounds used in further chemical synthesis or industrial applications .

Scientific Research Applications

CID 2724307 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. In industry, it is utilized in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of CID 2724307 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 2724307 belongs to the benzothiophene-carboxylic acid family, a class of compounds with diverse bioactivity and industrial applications. Below is a comparative analysis with key analogs (data synthesized from and structural inferences):

Table 1: Structural and Functional Comparison of this compound and Analogs
Compound (CID) Substituents Molecular Weight (g/mol) GI Absorption BBB Permeability CYP Inhibition Toxicity
This compound 7-Bromo, benzothiophene-2-carboxylic acid 257.10 High Yes CYP1A2 Warning
737737 7-Bromo, benzothiophene-2-carboxylic acid 257.10 High Yes CYP1A2 Warning
101283546 (Oscillatoxin D) Macrocyclic polyether 634.74 Low No None reported High (Cytotoxic)
6-Bromo-4-methyl (Similarity: 0.91) 6-Bromo, 4-methyl 271.15 Moderate No CYP2C9 Moderate
Key Findings:

Structural Similarity and Bioactivity :

  • This compound shares a 93% structural similarity with 7-bromobenzo[b]thiophene-2-carboxylic acid (CID 737737) . Both exhibit high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, likely due to their low polar surface area (TPSA ≈65.54 Ų) and aromatic bromine substituents enhancing lipophilicity.
  • In contrast, oscillatoxin derivatives (e.g., CID 101283546) from are macrocyclic polyethers with significantly higher molecular weights (>600 g/mol) and cytotoxic properties, limiting their bioavailability .

Substituent Effects :

  • The 6-bromo-4-methyl analog (Similarity: 0.91) shows reduced GI absorption and BBB permeability compared to this compound. The methyl group at position 4 may sterically hinder membrane interactions, while bromine at position 6 alters electronic properties, reducing CYP1A2 inhibition efficacy .

Oscillatoxin D, however, lacks CYP inhibition but displays high cytotoxicity, likely due to its ionophoric macrocycle disrupting cellular membranes .

Research Implications and Limitations

  • Synthesis and Purification : this compound can be synthesized via thionyl chloride-mediated esterification, analogous to methods described for CID 737737 (). However, bromine positioning requires precise control to avoid byproducts during reflux .
  • Data Gaps : Direct pharmacological data (e.g., IC₅₀ values for CYP1A2) for this compound are absent in the provided evidence. Future studies should validate its metabolic stability and toxicity in vivo.

Q & A

Q. What frameworks assess methodological rigor in CID 2724303 research?

  • Methodological Answer : Adhere to the TRIPOD checklist for predictive model studies or ARRIVE guidelines for in vivo work. Disclose instrument calibration dates, batch numbers for reagents, and statistical power calculations. Use tools like GRANULAR to audit data quality .

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